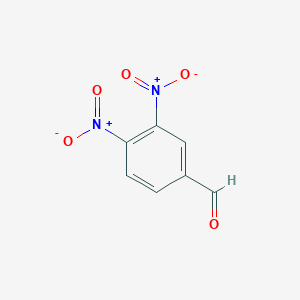![molecular formula C20H21N3O3 B2411033 3-(2,5-dioxo-2,3,4,5-tetrahidro-1H-benzo[e][1,4]diazepin-3-il)-N-feniletilpropanamida CAS No. 1190844-90-6](/img/structure/B2411033.png)
3-(2,5-dioxo-2,3,4,5-tetrahidro-1H-benzo[e][1,4]diazepin-3-il)-N-feniletilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
a. Actividad Antimicrobiana: Los derivados de imidazol han demostrado propiedades antibacterianas, antimicobacterianas y antifúngicas. Estos compuestos pueden inhibir el crecimiento microbiano y servir como posibles pistas para nuevos antibióticos . Los investigadores han sintetizado varios fármacos que contienen imidazol, como metronidazol y ornidazol, que se utilizan clínicamente para tratar infecciones.
b. Potencial Anticancerígeno: Ciertos derivados de imidazol exhiben actividad antitumoral. Los investigadores han explorado su potencial como agentes quimioterapéuticos en el tratamiento del cáncer. Se están llevando a cabo investigaciones adicionales para optimizar su eficacia y perfiles de seguridad.
c. Agentes Antiinflamatorios: Los compuestos basados en imidazol han mostrado efectos antiinflamatorios. Pueden modular las respuestas inmunitarias y reducir la inflamación, lo que los hace relevantes en afecciones como la artritis reumatoide y otras enfermedades inflamatorias.
d. Agentes Antivirales: Algunos derivados de imidazol poseen propiedades antivirales. Estos compuestos pueden inhibir la replicación viral y pueden ser útiles para controlar las infecciones virales.
e. Antioxidantes: Las moléculas que contienen imidazol exhiben actividad antioxidante. Su capacidad para eliminar los radicales libres contribuye a la protección celular y las aplicaciones terapéuticas potenciales.
f. Agentes Antidiabéticos: Los investigadores han investigado los derivados de imidazol como posibles fármacos antidiabéticos. Estos compuestos pueden influir en el metabolismo de la glucosa y la sensibilidad a la insulina.
Estudios Bioquímicos
El imidazol es un componente crucial en biomoléculas como la histidina, la purina y la histamina. Comprender su papel en los sistemas biológicos ayuda en el diseño de fármacos y la ingeniería de proteínas.
En resumen, el compuesto 3-(2,5-dioxo-2,3,4,5-tetrahidro-1H-benzo[e][1,4]diazepin-3-il)-N-feniletilpropanamida es prometedor en diversos campos, desde el desarrollo de fármacos hasta la síntesis orgánica. Su estructura única y sus actividades biológicas lo convierten en un tema intrigante para futuras investigaciones y exploraciones . Si necesita información más detallada sobre alguna aplicación específica, ¡no dude en preguntar!
Propiedades
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18(21-13-12-14-6-2-1-3-7-14)11-10-17-20(26)22-16-9-5-4-8-15(16)19(25)23-17/h1-9,17H,10-13H2,(H,21,24)(H,22,26)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOIKJCOJGDFCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
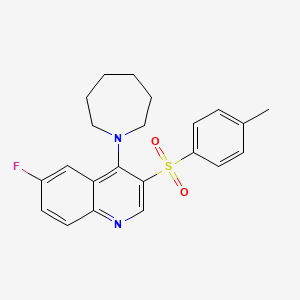

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)
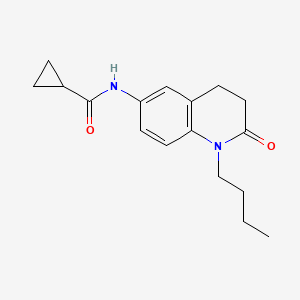
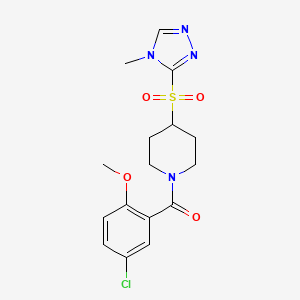
![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)
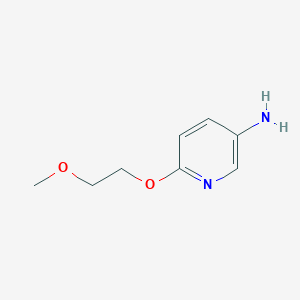
![ethyl 5-(4-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2410967.png)
![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)

